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Abstract
Adrenocorticotropic hormone (ACTH), a 39-amino acid peptide, is a cornerstone of the stress

response, primarily through its action on the adrenal cortex. However, the study of its fragments

has unveiled a more nuanced and diverse pharmacology. This technical guide delves into the

discovery and historical context of a key N-terminal fragment, ACTH(1-17). This

heptadecapeptide has emerged as a potent agonist at the human melanocortin 1 receptor

(MC1R), displaying a distinct activity profile from the full-length hormone. We will explore the

key experiments that have characterized its biological functions, provide detailed

methodologies for its synthesis and analysis, and present its signaling pathways. This

document serves as a comprehensive resource for researchers investigating the therapeutic

potential of melanocortin receptor modulators.

Historical Context and Discovery
The journey to understanding ACTH(1-17) is rooted in the broader history of adrenal research,

which began with identifying the adrenal gland's role in stress and disease in the 19th and early

20th centuries. The isolation of ACTH in 1943 and its subsequent synthesis in the 1970s were

major milestones.[1] Early research into the structure-activity relationship of ACTH revealed

that the biological activity resided primarily in the N-terminal portion of the molecule.[2]
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A pivotal moment in this field was the successful synthesis of a biologically active 23-amino

acid fragment, ACTH(1-23), by Klaus Hofmann and his team. This demonstrated that the full

39-amino acid sequence was not essential for its primary function.[3] This breakthrough

spurred further investigation into even shorter fragments to identify the minimal sequence

required for activity and to explore potential differential effects.

The synthesis of the heptadecapeptide amide ACTH(1-17) was a logical progression in this line

of inquiry, with publications in the mid-1960s describing its creation and initial biological

characterization. The rationale for studying this specific fragment was driven by the desire to

pinpoint the core functional domain of ACTH and to develop synthetic analogues with

potentially more selective therapeutic applications.[4] Subsequent research has focused on its

potent activity at melanocortin receptors outside of the adrenal gland, particularly the MC1

receptor, which is highly expressed in melanocytes and immune cells.

Quantitative Biological Data
The biological activity of ACTH(1-17) has been quantified in various in vitro systems. It is a

potent agonist at the human melanocortin 1 receptor (MC1R), with a high binding affinity. The

following table summarizes key quantitative data for ACTH(1-17) and its derivatives.
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Ligand
Receptor/C
ell Line

Assay Type Parameter Value Reference

ACTH(1-17)
Human

MC1R

Competitive

Binding
Ki

0.21 ± 0.03

nM
[5]

Bio-ACTH(1-

17)

Mouse B16-

F1 Melanoma

Cells

Competition

Binding
Kd

1.67 ± 0.07

nM

Bio-ACTH(1-

17)

Human D10

Melanoma

Cells

Competition

Binding
Kd

0.02 ± 0.005

nM

Bio-ACTH(1-

17)

Human HBL

Melanoma

Cells

Competition

Binding
Kd

0.21 ± 0.02

nM

Bio-ACTH(1-

17)

Mouse B16-

F1 Melanoma

Cells

Melanin

Assay
EC50 4.15 ± 1.0 nM

ACTH(1-17)
Chicken MC3

Receptor

Competition

Binding
Ki ~0.2 nM [6]

Experimental Protocols
Solid-Phase Peptide Synthesis of ACTH(1-17)
This protocol describes a general method for the solid-phase synthesis of ACTH(1-17)

(Sequence: Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly-Lys-Lys-Arg) based on

established peptide synthesis principles.

Materials:

Fmoc-protected amino acids

Rink Amide MBHA resin

N,N-Dimethylformamide (DMF)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 13 Tech Support

https://www.medchemexpress.com/acth-1-17-tfa.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC1575423/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15618000?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dichloromethane (DCM)

Piperidine

N,N'-Diisopropylcarbodiimide (DIC)

OxymaPure

Trifluoroacetic acid (TFA)

Triisopropylsilane (TIS)

Dithiothreitol (DTT)

Water

Diethyl ether

Automated or manual peptide synthesizer

High-performance liquid chromatography (HPLC) system

Mass spectrometer

Procedure:

Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes.

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20%

piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

Amino Acid Coupling: Activate the first Fmoc-protected amino acid (Fmoc-Arg(Pbf)-OH) by

dissolving it in DMF with DIC and OxymaPure. Add the activated amino acid to the

deprotected resin and allow it to react for 2 hours.

Washing: Wash the resin with DMF and DCM to remove excess reagents.

Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and amino acid coupling

steps for each subsequent amino acid in the ACTH(1-17) sequence.
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Cleavage and Deprotection: After the final amino acid has been coupled, wash the resin with

DCM and dry it. Cleave the peptide from the resin and remove the side-chain protecting

groups by treating with a cleavage cocktail of TFA/TIS/DTT/Water (e.g., 94:1:2.5:2.5 v/v) for

2-3 hours.

Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge

to pellet the peptide and wash with cold ether. Purify the crude peptide by reverse-phase

HPLC.

Characterization: Confirm the identity and purity of the synthesized ACTH(1-17) by mass

spectrometry and analytical HPLC.

Melanocortin Receptor Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of ACTH(1-17) for a

specific melanocortin receptor (e.g., MC1R) expressed in a suitable cell line.

Materials:

Cells expressing the melanocortin receptor of interest (e.g., HEK293-hMC1R)

Radiolabeled melanocortin ligand (e.g., [125I]NDP-α-MSH)

Unlabeled ACTH(1-17)

Binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl2, 1 mM MgCl2, 0.2% BSA, pH 7.4)

Wash buffer (e.g., ice-cold PBS)

Scintillation fluid

Gamma counter

Procedure:

Cell Preparation: Culture and harvest cells expressing the target receptor. Resuspend the

cells in binding buffer.
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Assay Setup: In a 96-well plate, add a constant concentration of the radiolabeled ligand to

each well.

Competition: Add increasing concentrations of unlabeled ACTH(1-17) to the wells. Include

wells with only the radiolabeled ligand (total binding) and wells with an excess of a known

high-affinity unlabeled ligand to determine non-specific binding.

Incubation: Add the cell suspension to each well and incubate at room temperature for 90

minutes with gentle agitation.

Washing: Terminate the binding reaction by rapidly filtering the contents of each well through

a glass fiber filter mat and washing with ice-cold wash buffer to remove unbound radioligand.

Counting: Place the filter discs in scintillation vials with scintillation fluid and measure the

radioactivity using a gamma counter.

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the

total binding. Plot the percentage of specific binding against the logarithm of the competitor

concentration and fit the data to a one-site competition model to determine the IC50.

Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay
This protocol describes a method to measure the ability of ACTH(1-17) to stimulate intracellular

cyclic AMP (cAMP) production in cells expressing a melanocortin receptor.

Materials:

Cells expressing the melanocortin receptor of interest

ACTH(1-17)

Stimulation buffer (e.g., HBSS with 1 mM IBMX)

cAMP assay kit (e.g., TR-FRET or ELISA-based)

Plate reader
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Procedure:

Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

Pre-incubation: Wash the cells with serum-free medium and pre-incubate with stimulation

buffer containing a phosphodiesterase inhibitor (e.g., IBMX) for 15 minutes at 37°C.

Stimulation: Add increasing concentrations of ACTH(1-17) to the wells and incubate for a

defined period (e.g., 15-30 minutes) at 37°C.

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP

concentration according to the manufacturer's instructions for the chosen cAMP assay kit.

Data Analysis: Plot the cAMP concentration against the logarithm of the ACTH(1-17)

concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

Inositol Phosphate (IP) Assay
This protocol outlines a method to measure the stimulation of inositol phosphate production by

ACTH(1-17), indicating the activation of the phospholipase C pathway.

Materials:

Cells expressing the melanocortin receptor of interest

myo-[3H]inositol

Inositol-free medium

ACTH(1-17)

Stimulation buffer (e.g., HBSS with 10 mM LiCl)

Dowex AG1-X8 resin (formate form)

Scintillation fluid

Scintillation counter
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Procedure:

Cell Labeling: Culture cells in 12-well plates and label them overnight with myo-[3H]inositol in

inositol-free medium.[7]

Pre-incubation: Wash the cells and pre-incubate with stimulation buffer containing LiCl for 15

minutes to inhibit inositol monophosphatase.[7]

Stimulation: Add increasing concentrations of ACTH(1-17) and incubate for 30 minutes at

37°C.

Extraction of IPs: Terminate the reaction by adding ice-cold methanol/HCl. Separate the

aqueous and organic phases by adding chloroform and water.

Chromatographic Separation: Apply the aqueous phase to a Dowex AG1-X8 column. Elute

the different inositol phosphates with increasing concentrations of ammonium formate/formic

acid.

Quantification: Mix the eluted fractions with scintillation fluid and measure the radioactivity

using a scintillation counter.

Data Analysis: Express the amount of [3H]inositol phosphates as a percentage of the total

[3H]inositol incorporated into phospholipids.

Steroidogenesis Assay in Adrenal Cells
This protocol describes a method to assess the effect of ACTH(1-17) on steroid hormone

production in a human adrenal cell line (e.g., H295R).

Materials:

H295R human adrenocortical carcinoma cells

Culture medium (e.g., DMEM/F12 with supplements)

ACTH(1-17)

Forskolin (positive control)
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Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Steroid standards

Procedure:

Cell Culture: Culture H295R cells in 24-well plates until they reach confluence.

Stimulation: Replace the culture medium with fresh medium containing increasing

concentrations of ACTH(1-17) or forskolin. Incubate for 48 hours.[8]

Sample Collection: Collect the cell culture supernatant.

Steroid Extraction: Extract the steroids from the supernatant using a suitable method (e.g.,

solid-phase extraction).

LC-MS/MS Analysis: Quantify the levels of various steroid hormones (e.g., cortisol,

corticosterone, androstenedione) in the extracts using a validated LC-MS/MS method.

Data Analysis: Compare the steroid levels in the ACTH(1-17)-treated wells to the untreated

control wells to determine the effect on steroidogenesis.

Signaling Pathways
ACTH(1-17) exerts its biological effects primarily through the activation of the melanocortin 1

receptor (MC1R), a G protein-coupled receptor (GPCR). Upon binding, it initiates a cascade of

intracellular signaling events.

MC1R-cAMP Signaling Pathway
The canonical signaling pathway for MC1R involves the activation of adenylyl cyclase and the

subsequent production of cyclic AMP (cAMP).
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Caption: ACTH(1-17) activates the MC1R, leading to cAMP production and downstream

signaling.

Experimental Workflow for Receptor Binding Assay
The following diagram illustrates the key steps in a competitive radioligand binding assay to

determine the affinity of ACTH(1-17) for its receptor.
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Caption: Workflow for a competitive radioligand binding assay.

Conclusion
ACTH(1-17) represents a fascinating example of how peptide fragments can possess distinct

and potent biological activities. Its discovery and characterization have significantly advanced
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our understanding of the melanocortin system. As a potent MC1R agonist, ACTH(1-17) and its

analogues hold therapeutic promise for a range of conditions, including inflammatory skin

diseases and potentially as immunomodulatory agents. The detailed experimental protocols

and signaling pathway information provided in this guide are intended to facilitate further

research into this important class of molecules and accelerate the development of novel

melanocortin-based therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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